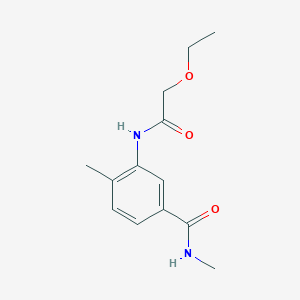
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is an organic compound with a complex structure that includes an ethoxyacetamido group and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide typically involves the reaction of 2-ethoxyacetyl chloride with N,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or aromatic compounds.
科学的研究の応用
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-ethoxyacetamido)-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetamido group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 3-(2-methoxyacetamido)-N,4-dimethylbenzamide
- 3-(2-ethoxyacetamido)-N,4-diethylbenzamide
- 3-(2-ethoxyacetamido)-N,4-dimethylbenzoic acid
Uniqueness
3-(2-ethoxyacetamido)-N,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
3-[(2-ethoxyacetyl)amino]-N,4-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-8-12(16)15-11-7-10(13(17)14-3)6-5-9(11)2/h5-7H,4,8H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
AIVPHYBTNKTQJB-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


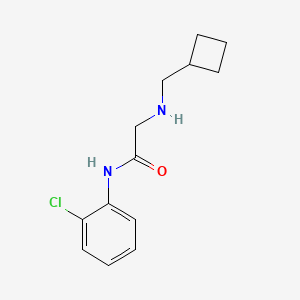


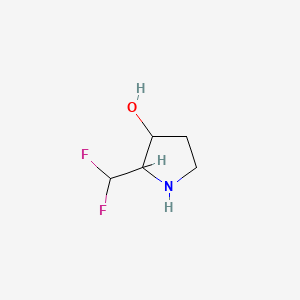


![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
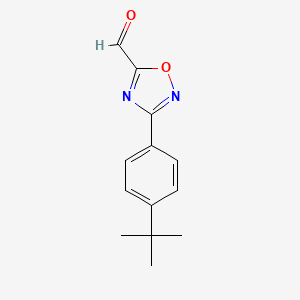
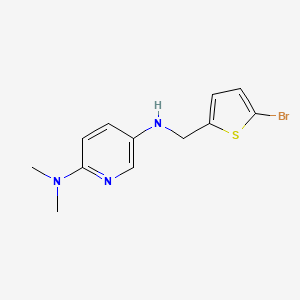
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
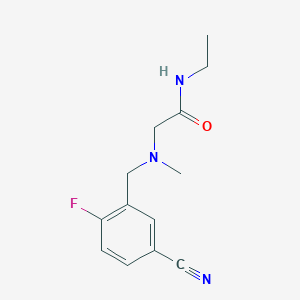
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
